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Compound of Interest

Compound Name: p-Methylcinnamaldehyde

Cat. No.: B151977 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for p-
Methylcinnamaldehyde, a key aromatic aldehyde. Designed for researchers, scientists, and

professionals in drug development, this document offers a detailed exploration of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on

not just presenting the data, but also on interpreting it with field-proven insights to elucidate the

structural features of the molecule.

Introduction to p-Methylcinnamaldehyde
p-Methylcinnamaldehyde, with the chemical formula C₁₀H₁₀O, is an α,β-unsaturated

aldehyde characterized by a benzene ring substituted with a methyl group at the para position.

[1][2] This structure imparts specific spectroscopic signatures that are crucial for its

identification and characterization in various applications, including flavor, fragrance, and

pharmaceutical industries.[1] Understanding its spectral properties is fundamental for quality

control, reaction monitoring, and metabolic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For p-Methylcinnamaldehyde, both ¹H and ¹³C NMR provide definitive structural

information.

¹H NMR Spectroscopy
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The proton NMR spectrum of p-Methylcinnamaldehyde reveals the distinct electronic

environments of the protons in the molecule. The choice of a deuterated solvent is critical for

sample preparation; deuterated chloroform (CDCl₃) is commonly used due to its ability to

dissolve a wide range of organic compounds.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of p-Methylcinnamaldehyde in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency

of 300 MHz or higher.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Data Interpretation:

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehydic H ~9.7 Doublet ~7.7

Vinylic H (α to C=O) ~6.7 Doublet of Doublets ~15.8, 7.7

Vinylic H (β to C=O) ~7.5 Doublet ~15.8

Aromatic H's ~7.3-7.5 Multiplet

Methyl H's ~2.4 Singlet

Note: Predicted and experimental values may vary slightly based on solvent and concentration.

The downfield chemical shift of the aldehydic proton is characteristic of aldehydes and is due to

the deshielding effect of the carbonyl group. The large coupling constant (~15.8 Hz) between
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the vinylic protons is indicative of a trans configuration across the double bond. The aromatic

protons appear as a multiplet, and the methyl protons give a characteristic singlet.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of

deuterated solvent) than for ¹H NMR.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation:

Carbon Assignment Chemical Shift (δ, ppm)

Carbonyl C ~193

Vinylic C (β to C=O) ~153

Aromatic C (quaternary) ~142, ~132

Aromatic C-H ~130, ~129

Vinylic C (α to C=O) ~128

Methyl C ~21

Note: Predicted and experimental values may vary slightly.

The carbonyl carbon is the most deshielded, appearing at the lowest field. The chemical shifts

of the aromatic and vinylic carbons are consistent with a conjugated system.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

arises from the vibrations of the chemical bonds.

Experimental Protocol: FT-IR Spectroscopy (Liquid Sample)

Sample Preparation: A thin film of liquid p-Methylcinnamaldehyde can be prepared

between two salt plates (e.g., NaCl or KBr).[3] Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[3]

Background Spectrum: A background spectrum of the clean, empty accessory is recorded

first.

Sample Spectrum: The sample is then analyzed, and the background is automatically

subtracted.

Data Interpretation:

Wavenumber (cm⁻¹) Vibration Functional Group

~3050-3000 C-H stretch Aromatic & Vinylic

~2920 C-H stretch Methyl

~2820, ~2720 C-H stretch Aldehyde (Fermi doublet)

~1685 C=O stretch α,β-unsaturated Aldehyde

~1625 C=C stretch Vinylic

~1600, ~1510 C=C stretch Aromatic Ring

~970 C-H bend trans-Vinylic (out-of-plane)

~820 C-H bend
p-disubstituted Aromatic (out-

of-plane)

The strong absorption band around 1685 cm⁻¹ is characteristic of the carbonyl group in an α,β-

unsaturated aldehyde.[4] The presence of conjugation lowers the stretching frequency

compared to a saturated aldehyde. The pair of peaks around 2820 and 2720 cm⁻¹ are

characteristic of the aldehydic C-H stretch.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI)

is a common method for analyzing such compounds.[5][6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas

Chromatography (GC) system, which separates it from any impurities.

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Detection: The abundance of each ion is measured.

Data Interpretation: The mass spectrum of p-Methylcinnamaldehyde will show a molecular

ion peak at m/z = 146, corresponding to its molecular weight.[1]

Key Fragmentation Pathways:

[M-1]⁺ (m/z 145): Loss of a hydrogen radical from the aldehyde group is a common

fragmentation for aldehydes.[7]

[M-29]⁺ (m/z 117): Loss of the formyl radical (•CHO) is another characteristic fragmentation.

[7]

[M-43]⁺ (m/z 103): This could correspond to the loss of a propenal fragment.

m/z 91: A peak at m/z 91 is often indicative of the tropylium ion, formed by rearrangement of

the benzyl fragment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18592287/
https://www.researchgate.net/publication/5259743_Structural_Characterization_of_ab-Unsaturated_Aldehydes_by_GCMS_is_Dependent_upon_Ionization_Method
https://www.benchchem.com/product/b151977?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/p-Methylcinnamaldehyde
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


p-Methylcinnamaldehyde
C₁₀H₁₀O
m/z = 146

[M-H]⁺
m/z = 145

- H•

[M-CHO]⁺
m/z = 117

- •CHO

Tropylium Ion
C₇H₇⁺

m/z = 91

Rearrangement

Click to download full resolution via product page

Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and self-validating

system for the structural characterization of p-Methylcinnamaldehyde. The data and

interpretations presented in this guide serve as a robust reference for researchers and

scientists. The characteristic spectroscopic signatures—the aldehydic proton in ¹H NMR, the

conjugated carbonyl stretch in IR, and the predictable fragmentation pattern in MS—collectively

provide unambiguous identification of this important molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b151977?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/p-Methylcinnamaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/p-Methylcinnamaldehyde
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9006RI7I1E
https://www.researchgate.net/post/How_to_prepare_a_liquid_sample_for_FTIR_spectrum
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/19%3A_Ketones_and_Aldehydes/19.02%3A_Spectroscopy_of_Ketones_and_Aldehydes
https://pubmed.ncbi.nlm.nih.gov/18592287/
https://pubmed.ncbi.nlm.nih.gov/18592287/
https://www.researchgate.net/publication/5259743_Structural_Characterization_of_ab-Unsaturated_Aldehydes_by_GCMS_is_Dependent_upon_Ionization_Method
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b151977#spectroscopic-data-for-p-methylcinnamaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b151977#spectroscopic-data-for-p-methylcinnamaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b151977#spectroscopic-data-for-p-methylcinnamaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b151977#spectroscopic-data-for-p-methylcinnamaldehyde-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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